3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde
Overview
Description
3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde is a heterocyclic compound with the molecular formula C9H8OS2 and a molecular weight of 196.29 g/mol . This compound is characterized by its unique structure, which includes a thieno[2,3-B]thiophene core substituted with two methyl groups at positions 3 and 4, and an aldehyde group at position 2. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylthiophene and thiophene-2-carbaldehyde.
Cyclization Reaction: The key step involves a cyclization reaction to form the thieno[2,3-B]thiophene core.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carboxylic Acid.
Reduction: 3,4-Dimethylthieno[2,3-B]Thiophene-2-Methanol.
Substitution: Various substituted thieno[2,3-B]thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Industry: The compound is used in the production of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde is primarily related to its ability to participate in various chemical reactions. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, making it useful in the synthesis of complex molecules. The thieno[2,3-B]thiophene core provides a stable and electron-rich framework that can interact with various molecular targets and pathways .
Comparison with Similar Compounds
3,4-Dimethylthieno[2,3-B]Thiophene-2,5-Dicarboxylic Acid: This compound has two carboxylic acid groups instead of an aldehyde group and is used in the synthesis of metal-organic frameworks.
5-Cyclohexyl-Thiophene-2-Carbaldehyde: This compound has a cyclohexyl group at position 5 and is used in the synthesis of organic electronic materials.
5-(Methylthio)Thiophene-2-Carbaldehyde: This compound has a methylthio group at position 5 and is used in the synthesis of sulfur-containing heterocycles.
Uniqueness: 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This combination of features makes it highly versatile in organic synthesis and valuable in the development of new materials and compounds with specific properties.
Properties
IUPAC Name |
3,4-dimethylthieno[2,3-b]thiophene-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS2/c1-5-4-11-9-8(5)6(2)7(3-10)12-9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAXSPMHCXWYPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=C(S2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381122 | |
Record name | 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159709-36-1 | |
Record name | 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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